molecular formula C19H20N2O3 B2910404 3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396713-50-0

3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B2910404
CAS No.: 1396713-50-0
M. Wt: 324.38
InChI Key: ODDAWIAPCQZZNB-UHFFFAOYSA-N
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Description

3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-cyanobenzoyl chloride with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-cyano-N-(2-oxo-3-(4-methoxyphenyl)-2-methylpropyl)benzamide.

    Reduction: Formation of 3-cyano-N-(2-hydroxy-3-(4-aminophenyl)-2-methylpropyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide:

    3-cyano-N-(2-hydroxy-3-(4-methylphenyl)-2-methylpropyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

    3-cyano-N-(2-hydroxy-3-(4-ethoxyphenyl)-2-methylpropyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(23,11-14-6-8-17(24-2)9-7-14)13-21-18(22)16-5-3-4-15(10-16)12-20/h3-10,23H,11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDAWIAPCQZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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